

# guaijaverin molecular binding affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Guaijaverin

CAS No.: 22255-13-6

Cat. No.: S625378

[Get Quote](#)

## Quantitative Binding Affinity of Guaijaverin

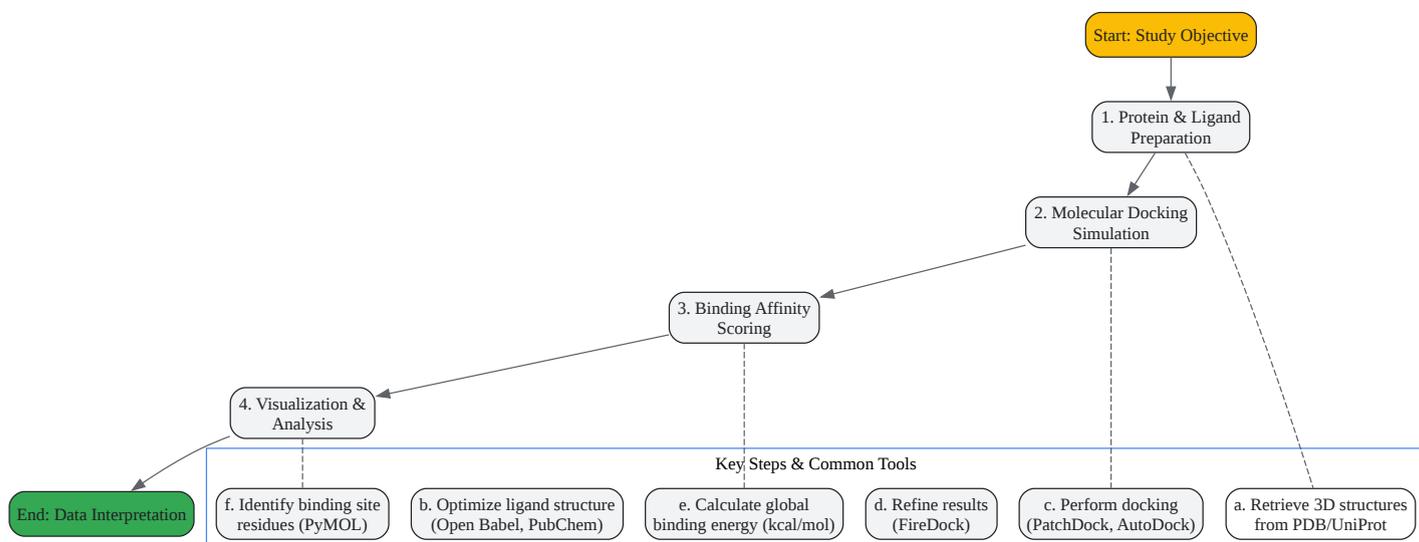
The table below summarizes the binding affinity of **guaijaverin** and reference compounds against various protein targets, as reported in computational docking studies. Binding affinity is typically expressed as global binding energy (kcal/mol), where a more negative value indicates stronger binding [1] [2].

Protein Target	Pathway/Disease	Guaijaverin Binding Affinity (kcal/mol)	Reference Compound (Binding Affinity)
SARS-CoV-2 MPP [2]	COVID-19	-10.3	Withaferin (-9.7), Avicularin (-9.5)
SARS-CoV-2 Nsp9 [2]	COVID-19	-9.3	Asiatic Acid (-9.4), Withaferin (-9.1)
SARS-CoV-2 RBD [2]	COVID-19	-9.8	Asiatic Acid (-10.2), Avicularin (-9.5)
Norovirus VP1 [1]	Viral Gastroenteritis	-10.8	Avicularin (-10.8), Asiatic Acid (-10.3)

Protein Target	Pathway/Disease	Guaijaverin Binding Affinity (kcal/mol)	Reference Compound (Binding Affinity)
Norovirus VP2 [1]	Viral Gastroenteritis	-10.3	Avicularin (-10.9), Asiatic Acid (-10.5)
Norovirus P48 [1]	Viral Gastroenteritis	-10.2	Avicularin (-10.3), Asiatic Acid (-10.3)
Norovirus P22 [1]	Viral Gastroenteritis	-10.3	Avicularin (-10.5), Asiatic Acid (-10.0)
Aldose Reductase [3]	Diabetes Complications	Not Fully Quantified	Naringenin (Strongest Binder)
Thyroid Receptor (TR $\beta$ 1) [4]	Hypothyroidism	Not Fully Quantified	Levothyroxine (Pharmaceutical Control)

## Experimental Protocols & Methodologies

The binding data for **guaijaverin** is primarily derived from **computational molecular docking** studies, which predict how a small molecule (ligand) interacts with a protein target (receptor). Key experimental workflows are consistent across studies [1] [2]:



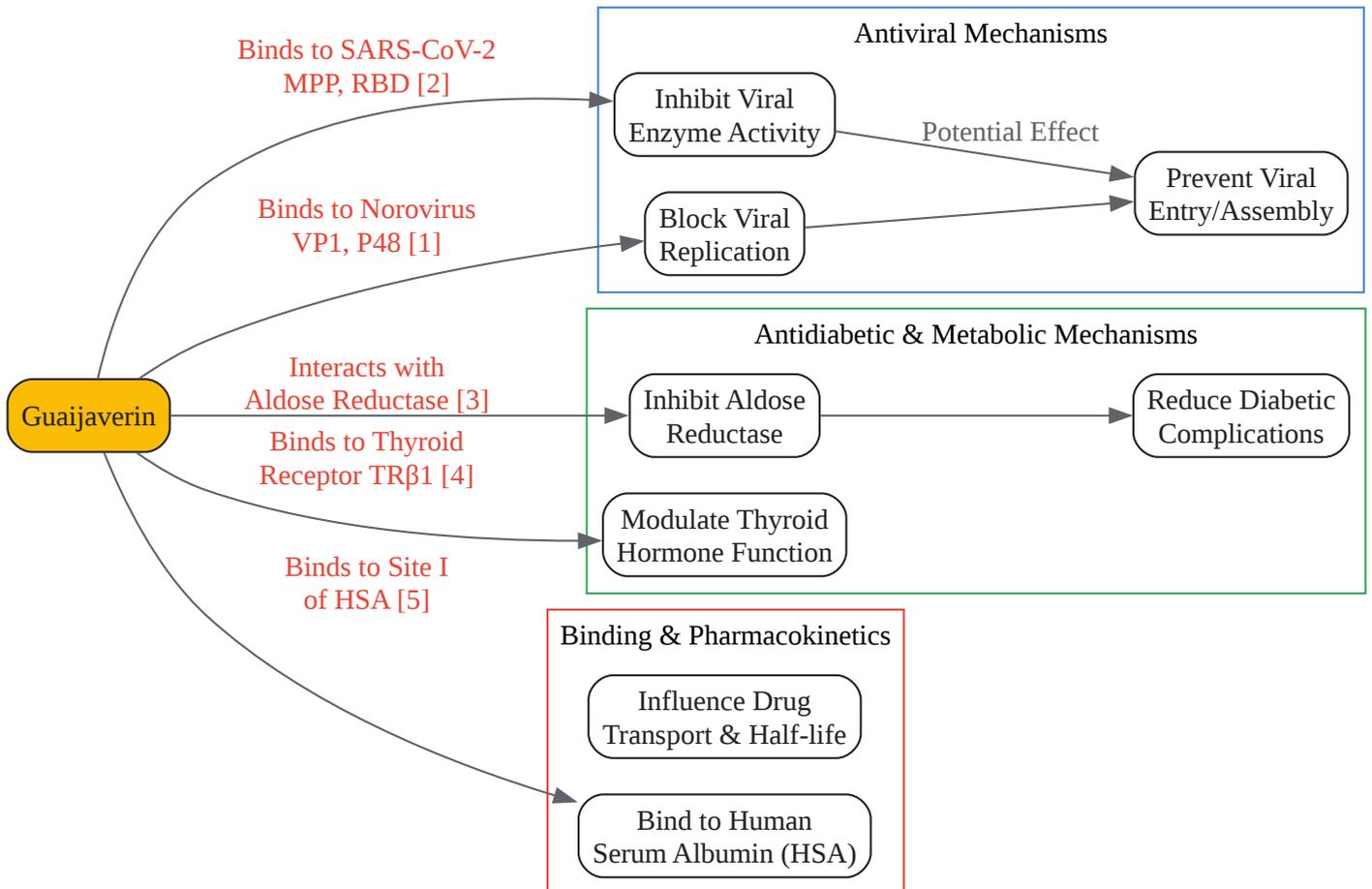
Click to download full resolution via product page

For the **Human Serum Albumin (HSA) binding study** [5], a different methodology was used:

- **Technique:** **Fluorescence Spectroscopy** and computational modeling.
- **Principle:** The intrinsic fluorescence of Tryptophan-214 in HSA is quenched when **guaijaverin** binds nearby.
- **Procedure:** HSA was dissolved in a phosphate buffer, and its fluorescence emission was measured upon successive additions of **guaijaverin**. The resulting quenching data was analyzed using the Stern-Volmer equation to determine the binding constant and mechanism, which was identified as a **static quenching process**, indicating the formation of a ground-state complex [5].

## Therapeutic Implications of Binding

The binding of **guaijaverin** to these specific protein targets suggests several potential mechanisms of action:



[Click to download full resolution via product page](#)

## Interpretation Guide for Professionals

When evaluating this data for drug development, please consider:

- **Computational vs. Experimental Data:** The high-affinity docking scores are **predictive**. Promising in-silico results require validation through **in vitro assays (e.g., ELISA, enzymatic inhibition tests) and in vivo studies**.
- **Therapeutic Potential:** Strong binding to viral proteins (SARS-CoV-2, Norovirus) highlights **guaijaverin's** promise as an antiviral lead. Its interaction with aldose reductase and thyroid receptors also warrants further investigation for metabolic disorders [3] [2] [4].
- **Pharmacokinetics:** The confirmed binding to HSA Site I suggests **guaijaverin** may have a favorable serum half-life, but it also indicates potential for drug-drug interactions with other Site I-binding compounds [5].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. In-Silico Exploration of Plant Metabolites as Potential ... [pmc.ncbi.nlm.nih.gov]
2. Screening and druggability analysis of some plant metabolites ... [pmc.ncbi.nlm.nih.gov]
3. Fishing the Targets of Bioactive Compounds from Psidium ... [pmc.ncbi.nlm.nih.gov]
4. Thyroid Stimulatory Activity of Houttuynia cordata Thunb. ... [mdpi.com]
5. Exploring the binding mechanism of Guaijaverin to human ... [sciencedirect.com]

To cite this document: Smolecule. [guaijaverin molecular binding affinity comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b625378#guaijaverin-molecular-binding-affinity-comparison>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)